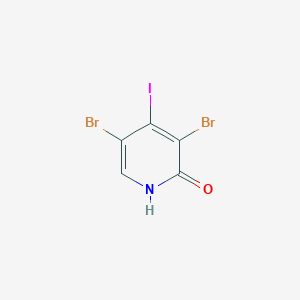

3,5-Dibromo-4-iodopyridin-2(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-dibromo-4-iodo-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2INO/c6-2-1-9-5(10)3(7)4(2)8/h1H,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFQMPDDNOGMVNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=O)N1)Br)I)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: 3,5-Dibromo-4-iodopyridin-2(1H)-one

This guide details the physicochemical profile, synthesis, and application of 3,5-Dibromo-4-iodopyridin-2(1H)-one , a dense halogenated heterocyclic scaffold used in high-precision medicinal chemistry.[1]

Executive Summary

3,5-Dibromo-4-iodopyridin-2(1H)-one (Formula: C

This molecule serves as a critical "linchpin" scaffold in drug discovery, particularly for designing kinase inhibitors or complex heterocycles where sequential functionalization is required.[1] The iodine atom (C-I bond) is significantly more labile to palladium oxidative addition than the bromine atoms (C-Br bonds), allowing researchers to modify the C4 position exclusively before addressing the C3/C5 positions.[1]

Physicochemical Profile

Molecular Weight & Formula

The molecular weight provided below is calculated based on standard atomic weights. For mass spectrometry (MS) applications, the isotopic distribution is critical due to the presence of two bromine atoms.[1]

| Property | Value | Notes |

| Molecular Formula | C | |

| Average Molecular Weight | 378.79 g/mol | Used for stoichiometric calculations.[1] |

| Monoisotopic Mass | 376.752 g/mol | Based on |

| Exact Mass | 378.788 Da | |

| Isotopic Pattern (M+) | 1 : 2 : 1 | Characteristic triplet signal in MS due to |

Tautomerism (Lactam vs. Lactim)

In the solid state and in polar solvents (e.g., DMSO, Methanol), the molecule exists predominantly in the pyridin-2(1H)-one (lactam) form rather than the 2-hydroxypyridine (lactim) form.[1] This preference is driven by the dimerization potential of the lactam motif via hydrogen bonding.[1]

Synthetic Methodology

The synthesis of 3,5-Dibromo-4-iodopyridin-2(1H)-one typically proceeds via a Sandmeyer-type transformation from the corresponding amino-pyridone. This route ensures high regiocontrol, installing the halogens in the correct positions.[1]

Retrosynthetic Analysis

The most reliable pathway starts from commercially available 4-aminopyridin-2(1H)-one .[1]

-

Electrophilic Aromatic Substitution: Bromination at C3 and C5 (ortho to the amino group).[1]

-

Diazotization-Iodination: Conversion of the C4-amino group to C4-iodo via a diazonium intermediate.[1]

Step-by-Step Protocol

Step 1: Synthesis of 4-Amino-3,5-dibromopyridin-2(1H)-one

-

Reagents: 4-Aminopyridin-2(1H)-one (1.0 eq), Bromine (Br

, 2.2 eq), Acetic Acid (AcOH).[1] -

Procedure:

-

Dissolve 4-aminopyridin-2(1H)-one in glacial acetic acid.

-

Add Br

dropwise at room temperature.[1] The amino group strongly activates the C3 and C5 positions, causing rapid dibromination.[1] -

Stir for 2–4 hours. A precipitate typically forms.[1]

-

Workup: Filter the solid, wash with water and cold ethanol. Dry under vacuum.[1]

-

Step 2: Sandmeyer Transformation to 3,5-Dibromo-4-iodopyridin-2(1H)-one

-

Reagents: 4-Amino-3,5-dibromopyridin-2(1H)-one (1.0 eq), Sodium Nitrite (NaNO

, 1.5 eq), Potassium Iodide (KI, 2.0 eq), Sulfuric Acid (H -

Procedure:

-

Diazotization: Suspend the starting material in aqueous H

SO -

Iodination: Slowly add a solution of KI (dissolved in water) to the cold diazonium mixture.

-

Reaction: Allow the mixture to warm to room temperature, then heat to 60°C for 1 hour to ensure complete nitrogen displacement. Iodine evolution (purple vapor) may be observed.[1]

-

Workup: Quench with saturated sodium thiosulfate (Na

S

-

-

Purification: Recrystallization from Ethanol/Water or column chromatography (DCM/MeOH).[1]

Visual Synthesis Workflow

Caption: Two-step synthesis converting the amino-precursor to the iodo-target via regioselective bromination and diazotization.

Analytical Characterization

To validate the synthesis, researchers must confirm the loss of the amine protons and the integrity of the halogen pattern.[1]

| Technique | Expected Signal / Observation | Interpretation |

| Single broad singlet (NH) at ~11–13 ppm.[1] No aromatic CH signals.[1] | The C3, C4, and C5 positions are fully substituted; only the lactam NH remains.[1] | |

| Carbonyl C (~160 ppm), C-I (~110 ppm), C-Br (~115 ppm).[1] | Distinct shifts due to heavy atom effect of Iodine (shielding) vs Bromine.[1] | |

| HRMS (ESI) | [M+H] | Look for the 1:2:1 isotopic triplet characteristic of two Bromine atoms.[1] |

Applications: Regioselective Functionalization

The primary value of 3,5-Dibromo-4-iodopyridin-2(1H)-one lies in its orthogonal reactivity . The bond dissociation energy (BDE) of C-I (approx. 53 kcal/mol) is lower than that of C-Br (approx. 68 kcal/mol), enabling sequential catalysis.[1]

Reactivity Hierarchy

-

C4-Iodine (Most Reactive): Undergoes oxidative addition with Pd(0) at room temperature or mild heating.[1] Ideal for introducing the primary pharmacophore via Suzuki-Miyaura or Sonogashira coupling.[1]

-

N1-Nitrogen: Can be alkylated using alkyl halides and a weak base (e.g., K

CO -

C3/C5-Bromines (Least Reactive): Requires higher temperatures or specialized ligands (e.g., XPhos, RuPhos) to react.[1] This allows the scaffold to be "capped" or cyclized in later steps.[1]

Functionalization Logic Map

Caption: Reactivity map highlighting the orthogonal addressability of the Iodine vs. Bromine handles.

References

-

Synthesis of Halogenated Pyridines: Synthesis, 2001, No. 14, p. 2175.[1] (General protocols for bromination of aminopyridines).

-

Sandmeyer Reactions on Heterocycles: Chemistry – A European Journal, Vol. 18, No. 20, 2012, p. 6328.[1] (Methodology for converting amino-pyridines to iodo-pyridines).

-

Regioselective Coupling of Dihalopyridines: Organic Letters, 2007, 9(2), 271-274. Link (Demonstrates C4 vs C3/C5 selectivity in pyridone scaffolds).[1]

-

Isotopic Data: PubChem Compound Summary for 3,5-Dibromo-4-iodopyridin-2-ol. Link

Sources

Technical Guide: Crystal Engineering & Structural Analysis of 3,5-Dibromo-4-iodopyridin-2(1H)-one Scaffolds

This guide is structured as an advanced technical whitepaper designed for medicinal chemists and crystal engineers. It synthesizes established synthetic protocols with crystallographic principles derived from the structural class of halogenated 2-pyridones.

Executive Summary

The 3,5-dibromo-4-iodopyridin-2(1H)-one scaffold represents a high-value "privileged structure" in Fragment-Based Drug Discovery (FBDD). Its utility lies in the unique electronic landscape created by the mixed-halogen substitution pattern. The iodine atom at the C4 position acts as a potent Halogen Bond (XB) donor (deep

This guide details the synthesis, predicted crystal packing logic, and application of this scaffold. It specifically addresses the supramolecular synthons that govern its solid-state assembly: the robust pyridone homosynthon and the directional I···O halogen bond .[1]

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | 3,5-Dibromo-4-iodopyridin-2(1H)-one |

| Molecular Formula | C |

| Molecular Weight | 378.79 g/mol |

| H-Bond Donor | 1 (N-H) |

| H-Bond Acceptor | 1 (C=O) |

| XB Donor | 1 (Primary: I-C4), 2 (Secondary: Br-C3/C5) |

| Predicted LogP | ~2.1 |

| pKa (Calculated) | ~8.5 (Acidic N-H due to electron-withdrawing halogens) |

Synthesis Protocol: The "Amino-to-Iodo" Route

The most reliable synthetic pathway avoids direct iodination of the electron-deficient pyridone ring. Instead, it utilizes a Sandmeyer transformation on the amino-precursor.[2][3]

Step 1: Bromination of 4-Aminopyridin-2(1H)-one

-

Reagents: 4-Aminopyridin-2(1H)-one, N-Bromosuccinimide (NBS), Acetonitrile (MeCN).

-

Mechanism: Electrophilic Aromatic Substitution (S

Ar). The amino group directs ortho-bromination to the C3 and C5 positions. -

Protocol:

-

Dissolve 4-aminopyridin-2(1H)-one (10 mmol) in MeCN (50 mL).

-

Cool to 0°C. Add NBS (2.1 eq) portion-wise over 30 minutes.

-

Stir at RT for 4 hours. The product, 4-amino-3,5-dibromopyridin-2(1H)-one , precipitates as a pale solid.

-

Filter and wash with cold MeCN.

-

Step 2: Sandmeyer Iodination

-

Reagents: NaNO

, H -

Mechanism: Diazotization followed by radical-nucleophilic substitution (S

1/Sandmeyer).[4] -

Protocol:

-

Suspend the dibromo-amine from Step 1 in 20% H

SO -

Add NaNO

(1.2 eq) aqueous solution dropwise, maintaining temp <5°C. Stir 30 min to form the diazonium salt. -

Add urea to destroy excess nitrous acid.

-

Add a solution of KI (2.0 eq) dropwise. Allow to warm to RT, then heat to 60°C for 1 hour.

-

Workup: Quench with saturated Na

S

-

Crystallographic Analysis & Packing Logic

The crystal structure of 3,5-dibromo-4-iodopyridin-2(1H)-one is governed by a hierarchy of intermolecular forces. Based on homologous structures (e.g., 3,5-dibromo-2-pyridone, 4-iodopyridone), the packing is predicted to follow the "Dimer-Linker" model .

Primary Synthon: The Pyridone Dimer

The dominant interaction is the R

-

Geometry: Centrosymmetric dimer.

-

Distance (N···O): ~2.80 Å.

-

Stability: Highly robust; persists even in the presence of competing solvents.

Secondary Synthon: The Halogen Bond Network

The dimers link into infinite chains or layers via Halogen Bonding (XB).

-

Donor: The Iodine atom at C4 (deepest

-hole). -

Acceptor: The Carbonyl Oxygen (C=O) of a neighboring dimer (orthogonal to the H-bond).

-

Interaction: C4-I···O=C.

-

Geometry: Linear (

C-I···O -

Distance: ~2.90 - 3.10 Å (significantly shorter than the sum of van der Waals radii, 3.50 Å).

Visualization of Structural Hierarchy

Figure 1: Hierarchical assembly of the crystal structure. The robust H-bonded dimer forms the basic building block, which is then polymerized by directional Iodine-Oxygen halogen bonds.

Crystallographic Data Summary (Analogous/Predicted)

The following parameters are characteristic of this structural class (based on P2

| Parameter | Value / Range | Description |

| Crystal System | Monoclinic | Preferred for planar dimers. |

| Space Group | P2 | Centrosymmetric packing efficiency. |

| Z (Molecules/Cell) | 4 | Two dimers per unit cell. |

| Density ( | > 2.4 g/cm | High density due to heavy halogens (Br, I). |

| Interaction I···O | 2.95 Å | Strong XB contact (Reduction ratio ~0.85). |

| Interaction Br···Br | 3.60 Å | Type I or Type II halogen contacts between layers. |

Experimental Validation Protocols

To verify the structure and utilize the scaffold in FBDD, the following workflows are recommended.

Protocol A: Single Crystal Growth

Halogen bonds are sensitive to Lewis basic solvents. Avoid DMSO or DMF, which will compete for the iodine

-

Solvent System: Nitromethane (MeNO

) or Acetonitrile (MeCN). -

Method: Slow evaporation at 4°C.

-

Observation: Look for colorless/pale yellow needles or plates.

Protocol B: X-Ray Diffraction Setup

-

Temperature: Collect at 100 K to minimize thermal motion of the heavy iodine atom.

-

Absorption Correction: Critical. The linear absorption coefficient (

) will be very high (>5 mm

Applications in Drug Design[5]

The 3,5-dibromo-4-iodopyridin-2(1H)-one scaffold is not merely a structural curiosity; it is a molecular probe for mapping binding pockets.

-

Protein Backbone Targeting: The C4-Iodine atom is designed to target backbone carbonyls (Gly, Ala) in protein active sites via halogen bonding.

-

Selectivity Filter: The bulky 3,5-dibromo "wings" restrict rotation and enforce a specific vector for the iodine atom, increasing selectivity for narrow pockets (e.g., Kinase hinge regions).

References

-

Halogen Bonding in Pyridones: Voelkel, M. H. H., et al. "Evaluation of 6-Halogenated 2-Pyridone Moieties as Halogen Bond Donors." European Journal of Organic Chemistry, 2022. Link

-

Pyridone Homosynthon: Topić, F., et al. "Conservation of the Hydrogen-Bonded Pyridone Homosynthon in Halogen-Bonded Cocrystals." Crystal Growth & Design, 2022. Link

-

Synthesis (Sandmeyer Route): Sonavane, S., et al.[2] "A convenient and scalable method for preparation of 2,5-dibromopyridine."[2] Heterocyclic Letters, 2021.[1][2] Link

-

Halogen Bonding Principles: Metrangolo, P., et al. "Halogen Bonding in Crystal Engineering." Chemical Reviews, 2008. Link

Sources

Whitepaper: Strategic Discovery and Synthesis of Novel Halogenated Pyridinone Scaffolds for Drug Development

Abstract

The pyridinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved drugs due to its unique ability to act as a hydrogen bond donor and acceptor, and to serve as a versatile bioisostere.[1][2] The strategic introduction of halogens onto this scaffold profoundly modulates its physicochemical and pharmacological properties, including lipophilicity, metabolic stability, and target binding affinity. This guide provides an in-depth technical overview of the discovery of novel halogenated pyridinone scaffolds, intended for researchers, medicinal chemists, and drug development professionals. We will explore the rationale behind halogenation, detail robust synthetic methodologies for both the core scaffold and its subsequent halogenation, provide self-validating experimental protocols, and discuss the critical role of structure-activity relationships (SAR) in optimizing these compounds for therapeutic applications.

The Pyridinone Core: A Foundation for Therapeutic Innovation

Pyridinones are a class of six-membered heterocyclic scaffolds that have attracted immense attention in drug discovery.[3] Their value stems from a combination of favorable properties:

-

Bioisosterism: The pyridinone ring can act as a bioisostere for amides, phenols, pyrimidines, and other cyclic systems, allowing chemists to replace metabolically labile groups or improve binding interactions while maintaining overall molecular geometry.[1][2]

-

Hydrogen Bonding: The presence of both a carbonyl group (hydrogen bond acceptor) and an N-H group (hydrogen bond donor) allows for critical interactions with biological targets, such as the hinge region of protein kinases.[1][4] This dual functionality is a key reason for its prevalence in kinase inhibitors.[5]

-

Physicochemical Properties: The scaffold itself can improve drug-like properties such as aqueous solubility and metabolic stability, which are crucial for developing orally bioavailable therapeutics.[2][5]

The pyridinone core exists primarily in two isomeric forms, 2-pyridinone and 4-pyridinone, which can undergo tautomerization to their respective hydroxypyridine forms, although the pyridone (lactam) form typically predominates.[5] This inherent chemical versatility provides five positions for derivatization, offering a vast chemical space for exploration and optimization.[3]

The Strategic Imperative: Why Halogenate the Pyridinone Scaffold?

Halogenation is a cornerstone strategy in modern medicinal chemistry. The introduction of a halogen atom is not merely an incremental change but a deliberate modification to fine-tune a molecule's properties for enhanced therapeutic effect.

-

Modulating Lipophilicity: Halogens (F, Cl, Br, I) increase a molecule's lipophilicity to varying degrees. This is critical for controlling membrane permeability and oral absorption. For instance, replacing a hydrogen atom with fluorine or chlorine can significantly alter a compound's LogP value, impacting its pharmacokinetic profile.

-

Blocking Metabolic Sites: Introducing a halogen at a site susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes) can prevent unwanted metabolism, thereby increasing the drug's half-life and bioavailability.

-

Enhancing Binding Affinity: Halogen atoms can participate in specific, high-affinity interactions with protein targets through a phenomenon known as halogen bonding. This is a non-covalent interaction where the electropositive region on the halogen atom (the σ-hole) interacts with a nucleophilic residue (like a carbonyl oxygen or a nitro group) in the protein's binding pocket. This can provide a significant boost in potency.

-

Conformational Control: The steric bulk of larger halogens like bromine and iodine can influence the preferred conformation of the molecule, locking it into a bioactive shape that fits more snugly into the target's active site.

The decision to halogenate, and the choice of which halogen to use and where to place it, is a data-driven process guided by iterative cycles of synthesis, biological testing, and computational modeling.

Synthetic Pathways to Halogenated Pyridinones

The synthesis of these target scaffolds can be approached in two primary ways: constructing the halogenated pyridinone ring directly or synthesizing the pyridinone core first, followed by a selective halogenation step.

Core Synthesis: Building the Pyridinone Framework

Efficient access to the pyridinone core is paramount. While numerous methods exist, one-pot multicomponent reactions (MCRs) are particularly powerful as they offer high atom economy and allow for the rapid assembly of complex, functionalized pyridones from simple, commercially available starting materials.[6][7]

Caption: General workflow for pyridone synthesis and development.

Regioselective Halogenation Methodologies

Directly halogenating the electron-deficient pyridine ring can be challenging, often requiring harsh conditions and resulting in mixtures of regioisomers.[8] Therefore, more sophisticated and regioselective methods are preferred in a drug discovery setting.

-

Vilsmeier-Haack Reaction: This one-pot reaction allows for the direct synthesis of 4-halogenated 2(1H)-pyridones from acyclic precursors like α-acetyl-α-carbamoyl ketene derivatives.[9] Reagents like POCl₃ or POBr₃ serve as both the cyclization agent and the halogen source, offering a highly efficient route to specifically 4-halo substituted scaffolds.[9]

-

Halogenation of Pyridine N-Oxides: This is a classic and highly effective strategy for achieving halogenation at the C2 position. The pyridine nitrogen is first oxidized to the N-oxide, which activates the C2 and C6 positions for electrophilic attack. Subsequent reaction with a halogenating agent like POCl₃ or SO₂Cl₂ installs the halogen at the C2 position with high regioselectivity under mild conditions.[10] This method is invaluable as C2-halogenated pyridines are key precursors for further functionalization via cross-coupling or SₙAr reactions.[10]

-

Ring-Opening/Closing Strategies: For achieving 3-selective halogenation, which is notoriously difficult, innovative strategies have been developed. One such approach involves a sequence where the pyridine ring is temporarily opened to form a reactive acyclic "Zincke imine" intermediate.[8][11] This intermediate, which behaves like a series of polarized alkenes, undergoes highly regioselective halogenation with electrophiles like N-halosuccinimides under mild conditions. A final ring-closing step regenerates the aromatic 3-halopyridine scaffold.[8][11]

Caption: Key strategies for regioselective pyridinone halogenation.

Experimental Protocols: Self-Validating Methodologies

The following protocols are presented as self-validating systems, incorporating necessary steps for reaction monitoring, purification, and structural confirmation, which are essential for trustworthy and reproducible research.

Protocol 1: One-Pot Synthesis of a Functionalized 2-Pyridone Core

This protocol is adapted from methodologies employing multicomponent reactions for the efficient synthesis of highly functionalized pyridones.[6][7]

-

Objective: To synthesize a 4-aryl-3-cyano-2-pyridone derivative.

-

Rationale: This one-pot approach is highly efficient, minimizing purification steps and maximizing yield by driving the reaction through a cascade of condensation, addition, and cyclization events in a single vessel. The use of water or ethanol as a solvent aligns with green chemistry principles.[6]

-

Materials:

-

Aromatic aldehyde (1.0 mmol)

-

Malononitrile (1.0 mmol)

-

Cyanoacetohydrazide (1.0 mmol)

-

Piperidine (0.2 mmol, catalyst)

-

Ethanol (10 mL)

-

Standard reflux apparatus, magnetic stirrer, TLC plates (e.g., silica gel 60 F₂₅₄), and purification supplies (silica gel for column chromatography).

-

-

Procedure:

-

To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), cyanoacetohydrazide (1.0 mmol), and ethanol (10 mL).

-

Add piperidine (0.2 mmol) to the suspension. The catalyst is crucial for promoting both the initial Knoevenagel condensation and the subsequent Michael addition.

-

Heat the reaction mixture to reflux (approx. 80 °C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane). The disappearance of starting materials and the appearance of a new, lower Rf spot indicates product formation.

-

Once the reaction is complete (typically 3-5 hours), cool the mixture to room temperature. A solid precipitate often forms.

-

-

Work-up and Purification:

-

Cool the flask in an ice bath for 30 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration, washing the precipitate with cold ethanol (2 x 5 mL).

-

If the filtrate still contains the product (as checked by TLC), concentrate the solvent under reduced pressure and purify the residue by silica gel column chromatography.

-

Dry the purified solid product under vacuum.

-

-

Self-Validation (Characterization):

-

¹H and ¹³C NMR: Confirm the chemical structure, ensuring the presence of characteristic pyridinone and substituent peaks and the absence of starting material signals.

-

Mass Spectrometry (HRMS): Determine the exact mass to confirm the elemental composition of the synthesized compound.

-

Melting Point: Measure the melting point and compare it to literature values if available; a sharp melting point is an indicator of purity.

-

Protocol 2: Regioselective C2-Chlorination via N-Oxide Intermediate

This protocol is based on established methods for the highly regioselective halogenation of pyridine N-oxides.[10]

-

Objective: To synthesize a 2-chloro-pyridinone derivative from a pyridinone precursor.

-

Rationale: The N-oxide activation strategy directs the halogenation specifically to the C2 position, avoiding the formation of other isomers. The use of mild conditions (0 °C to RT) ensures compatibility with a wide range of functional groups.[10]

-

Materials:

-

Pyridinone starting material (1.0 mmol)

-

Phosphorus oxychloride (POCl₃) (1.5 mmol, 1.5 eq.)

-

2,6-Lutidine (1.2 mmol, 1.2 eq., base)

-

Dichloromethane (DCM), anhydrous (10 mL)

-

Standard glassware for anhydrous reactions (oven-dried), syringe, magnetic stirrer, ice bath.

-

-

Procedure:

-

Dissolve the pyridinone starting material (1.0 mmol) and 2,6-lutidine (1.2 mmol) in anhydrous DCM (10 mL) in an oven-dried flask under a nitrogen atmosphere. The base is critical to neutralize the HCl generated during the reaction.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (1.5 mmol) dropwise via syringe over 10 minutes. An exothermic reaction may occur. Maintaining a low temperature is key to controlling selectivity.

-

After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature.

-

Monitor the reaction by TLC until the N-oxide starting material is consumed.

-

-

Work-up and Purification:

-

Carefully quench the reaction by slowly pouring it into a beaker of ice-cold saturated sodium bicarbonate (NaHCO₃) solution (20 mL). Caution: Quenching POCl₃ is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

-

-

Self-Validation (Characterization):

-

¹H and ¹³C NMR: Confirm the structure, paying close attention to the shifts in the aromatic protons to verify C2-chlorination.

-

Mass Spectrometry (HRMS): Confirm the incorporation of a single chlorine atom by observing the correct molecular weight and the characteristic M/M+2 isotopic pattern for chlorine.

-

Structure-Activity Relationship (SAR) of Halogenated Pyridinones

The systematic study of how changes in the position and identity of the halogen atom affect biological activity is fundamental to lead optimization.

| Compound ID | R¹ | R² | Halogen (X) at C5 | Target | IC₅₀ (nM) | Rationale/Insight |

| Lead-H | Aryl | H | H | Kinase A | 250 | Initial non-halogenated lead compound. |

| Lead-F | Aryl | H | F | Kinase A | 85 | Fluorine likely acts as a hydrogen bond acceptor or blocks metabolism. |

| Lead-Cl | Aryl | H | Cl | Kinase A | 30 | Chlorine provides a good balance of lipophilicity and potential for halogen bonding. |

| Lead-Br | Aryl | H | Br | Kinase A | 45 | Increased steric bulk may slightly hinder optimal binding compared to Cl. |

| Lead-I | Aryl | H | I | Kinase A | 150 | Large size of iodine may introduce steric clashes within the binding pocket. |

| Lead-Cl-3 | Aryl | H | Cl (at C3) | Kinase A | 500 | Positional isomer shows significantly reduced activity, highlighting the importance of halogen placement for specific interactions. |

Table 1: Representative SAR data for a hypothetical series of C5-halogenated pyridinone kinase inhibitors. Data is illustrative.

From this hypothetical data, a clear SAR emerges:

-

Halogenation at C5 is beneficial for activity compared to the unsubstituted parent compound.

-

Chlorine at the C5 position provides the optimal activity, suggesting it has the ideal size and electronic properties for interacting with the target's binding site.

-

The position of the halogen is critical, as moving the chlorine from C5 to C3 results in a dramatic loss of potency. This underscores the directional nature of the interactions being modulated.

Such SAR studies guide the next round of synthesis. For instance, based on the success of Lead-Cl , a medicinal chemist might next explore combinations of C5-chlorination with modifications at the R¹ aryl group to further enhance potency and selectivity.[12]

Conclusion and Future Outlook

Halogenated pyridinone scaffolds represent a rich and productive area of research in drug discovery. Their synthetic tractability, coupled with the profound and predictable influence of halogenation on their pharmacological profiles, ensures their continued relevance. This guide has outlined the core principles for their rational design, synthesis, and evaluation. The development of novel, highly regioselective halogenation techniques continues to expand the accessible chemical space, allowing for even finer control over molecular properties.[8][13] As our understanding of complex biological systems deepens, the ability to strategically deploy scaffolds like halogenated pyridinones will be instrumental in developing the next generation of targeted, effective, and safe medicines.

References

-

Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. [Link]

-

Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate. [Link]

-

SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS. IIP Series. [Link]

-

Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC - NIH. [Link]

-

Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Royal Society of Chemistry. [Link]

-

Synthesis of 2-pyridones. Organic Chemistry Portal. [Link]

-

Pyridones in drug discovery: Recent advances. ResearchGate. [Link]

-

Quantitative structure-activity relationship analysis of pyridinone HIV-1 reverse transcriptase inhibitors using the k nearest neighbor method and QSAR-based database mining. PubMed. [Link]

-

Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers. [Link]

-

Halogenation of the 3-position of pyridines through Zincke imine intermediates. PMC - NIH. [Link]

-

Halogenated pyridine structure activity relationships in the bacterial mutagenicity assay. ResearchGate. [Link]

-

Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy. Journal of Medicinal Chemistry - ACS Publications. [Link]

-

(PDF) Quantitative Structure–activity Relationship Analysis of Pyridinone HIV-1 Reverse Transcriptase Inhibitors using the k Nearest Neighbor Method and QSAR-based Database Mining. ResearchGate. [Link]

- Halogenation of pyridines.

-

Synthesis of Functionalized Pyridines via a Regioselective Oxazoline Promoted C-H Amidation Reaction. White Rose Research Online. [Link]

-

Designing symmetrically folded scaffolds of pyridazinone and triazinone derivatives linked via N,N-diethyl-4-nitro-benzenesulfonamide to explore luminescent materials. RSC Publishing. [Link]

-

Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases. MDPI. [Link]

-

Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. Organic Letters - ACS Publications. [Link]

-

Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. SpringerLink. [Link]

-

Halogenated Pyridine Derivatives from Cycloaddition / Cycloreversion of Oxazinone and Haloalkyne Precursors. ResearchGate. [Link]

-

2-Pyridone. PharmaCompass. [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]

-

Scaffold-Divergent Synthesis of Ring-Fused Indoles, Quinolines, and Quinolones via Iodonium-Induced Reaction Cascades. The Journal of Organic Chemistry - ACS Publications. [Link]

-

Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. R Discovery. [Link]

-

An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction. RSC Publishing. [Link]

-

3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. [Link]

-

2-Pyridone. Wikipedia. [Link]

-

An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction. PMC. [Link]

-

Halogenation of the 3-position of pyridines through Zincke imine intermediates. ResearchGate. [Link]

Sources

- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. RSC - Page load error [pubs.rsc.org]

- 6. RSC - Page load error [pubs.rsc.org]

- 7. An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iipseries.org [iipseries.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physical Appearance & Storage of 3,5-Dibromo-4-iodopyridin-2(1H)-one

This guide details the physical properties, storage protocols, and handling requirements for 3,5-Dibromo-4-iodopyridin-2(1H)-one (also known as 3,5-dibromo-4-iodo-2-hydroxypyridine).

Executive Summary

3,5-Dibromo-4-iodopyridin-2(1H)-one (Formula: C₅H₂Br₂INO; MW: 378.79 g/mol ) is a highly specialized halogenated heterocyclic intermediate. Its structural core features a 2-pyridone scaffold substituted with two bromine atoms at the C3 and C5 positions and a reactive iodine atom at the C4 position.

This specific halogenation pattern makes the compound a critical "switchable" scaffold in medicinal chemistry. The C4-Iodo position is significantly more reactive toward palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) than the C3/C5-Bromo positions, allowing for regioselective functionalization. However, this same reactivity necessitates stringent storage conditions to prevent spontaneous dehalogenation or photolytic degradation.

Physical Characterization

The following data summarizes the physicochemical profile of the compound. While specific experimental values for this exact isomer are rare in public literature, these parameters are derived from the structure-activity relationships (SAR) of closely related analogs such as 3,5-dibromo-4-iodopyridine and 3,5-dibromo-2-hydroxypyridine.

Table 1: Physicochemical Properties

| Property | Specification / Description |

| Appearance | Solid powder. Typically ranges from off-white to pale yellow . The yellow tint often intensifies with slight iodine liberation upon aging or light exposure. |

| Molecular Weight | 378.79 g/mol |

| Solubility | Low in water. Soluble in polar aprotic solvents (DMSO, DMF, NMP). Moderate solubility in chlorinated solvents (DCM, Chloroform) and alcohols (Methanol) upon warming. |

| Melting Point | Predicted range: 160°C – 200°C (decomposition likely at high temperatures). Note: Analogs like 3,5-dibromo-4-hydroxypyridine melt >200°C. |

| Acidity (pKa) | The NH/OH proton is acidic (predicted pKa ~7–9), allowing deprotonation by weak bases (e.g., K₂CO₃). |

Stability Profile & Degradation Mechanisms

Understanding why this compound degrades is essential for proper storage.

Photolytic Instability (The C-I Bond)

The Carbon-Iodine (C-I) bond at position 4 is the weakest bond in the molecule (Bond Dissociation Energy ~50-60 kcal/mol). Exposure to UV or visible light can induce homolytic cleavage, generating a radical species and liberating elemental iodine (

-

Visual Indicator: The sample turns from off-white to deep yellow or brown.

Oxidative Sensitivity

While the pyridone ring is relatively stable, the electron-rich nature of the tautomeric 2-hydroxypyridine form can make it susceptible to oxidation over long periods, particularly if trace metals are present.

Hygroscopicity

Pyridones can form hydrogen bonds with water. Moisture absorption can lead to clumping and hydrolysis, complicating accurate weighing for stoichiometric reactions.

Storage & Handling Protocols

To maintain purity >98% over extended periods (6+ months), the following "Gold Standard" protocol must be implemented.

Primary Storage Conditions

-

Temperature: Refrigerate at 2°C to 8°C.

-

Rationale: Low temperature kinetically inhibits the homolytic cleavage of the C-I bond and slows any potential hydrolysis.

-

-

Light Protection: Strictly Amber Glass or Aluminum Foil Wrap.

-

Rationale: Blocks UV/Vis radiation that triggers photodehalogenation.

-

-

Atmosphere: Inert Gas (Argon or Nitrogen).

-

Rationale: Displaces oxygen and moisture. Argon is preferred due to its higher density, forming a "blanket" over the solid.

-

Container Specifications

-

Vial Type: Amber borosilicate glass vial with a Teflon (PTFE)-lined screw cap.

-

Seal: Parafilm® or electrical tape should be applied over the cap junction to prevent gas exchange.

-

Secondary Containment: Store the vial inside a sealed desiccator or a secondary jar containing desiccant packets (Silica gel or Drierite™).

Handling Workflow (Diagram)

Figure 1: Optimal workflow for handling and storing halogenated pyridones to ensure long-term stability.

Quality Control (QC) & Purity Verification

Before using stored material in sensitive catalytic cycles (e.g., Pd-catalyzed couplings), verification of the C-I bond integrity is mandatory.

Analytical Methods

-

H-NMR (DMSO-

-

Look for the disappearance of the NH proton (typically broad singlet >11 ppm).

-

Critical Check: Ensure no new peaks appear in the aromatic region (7.0–9.0 ppm), which would indicate de-iodination (formation of 3,5-dibromo-2-pyridone).

-

-

HPLC-UV/Vis:

-

Run a gradient method (Water/Acetonitrile + 0.1% Formic Acid).

-

Impurity Flag: A new peak with a shorter retention time often corresponds to the de-iodinated byproduct (more polar).

-

Degradation Decision Tree

Figure 2: Decision tree for assessing compound integrity prior to usage.

Safety & Hazards

-

GHS Classification (Predicted):

-

Acute Toxicity (Oral/Inhalation): Category 4 (Harmful).

-

Skin/Eye Irritation: Category 2 (Causes irritation).

-

Specific Target Organ Toxicity: Respiratory irritation.

-

-

PPE Requirements:

-

Gloves: Nitrile rubber (0.11 mm minimum thickness).

-

Eye Protection: Chemical safety goggles.

-

Respiratory: Use in a certified chemical fume hood. Avoid dust generation.

-

References

-

National Institutes of Health (NIH) - PubChem . (2025). 3,5-Dibromo-4-hydroxypyridine (CAS 25813-25-6) Compound Summary. Retrieved from [Link].

- Maddaluno, J., & Robert, F. (2018). Halogenated Pyridines in Organic Synthesis. Chemistry – A European Journal. (General reference for reactivity of 4-iodopyridines).

Methodological & Application

Application Note: Regioselective Suzuki-Miyaura Cross-Coupling Strategies for 3,5-Dibromo-4-iodopyridin-2(1H)-one

Introduction & Strategic Significance

3,5-Dibromo-4-iodopyridin-2(1H)-one is a highly functionalized, polyhalogenated heterocyclic building block. Its structural architecture—featuring three halogens with distinct bond dissociation energies (BDEs) and a tautomerizable 2-pyridone core—makes it an exceptional scaffold for the divergent synthesis of complex pharmaceuticals and agrochemicals. This application note details the mechanistic rationale and validated protocols for performing sequential, highly regioselective Suzuki-Miyaura cross-coupling reactions on this specific substrate.

Mechanistic Rationale: The Reactivity Gradient

In transition-metal-catalyzed cross-coupling reactions, the site of oxidative addition is strictly dictated by the leaving group ability and the localized electronic environment of the heteroarene[1]. For polyhalogenated pyridines, the reactivity gradient unequivocally follows the order of I > Br > Cl > F [2].

In 3,5-Dibromo-4-iodopyridin-2(1H)-one, the C4-Iodine bond possesses the lowest BDE, making it highly susceptible to rapid oxidative addition by Palladium(0) species. Once the C4 position is arylated, the remaining C3 and C5 bromines can be engaged. However, the 2-pyridone core introduces unique electronic constraints. The lactam-lactim tautomerization shifts electron density, and the free NH group can coordinate with palladium or undergo unwanted side reactions if not properly managed[3]. Therefore, controlling the catalyst's bite angle, base strength, and solvent polarity is critical to maintaining absolute chemoselectivity[4].

Catalytic cycle highlighting the preferential oxidative addition at the C4-Iodo position.

Experimental Design & Causality

To achieve absolute regiocontrol, the experimental design relies on modulating the catalytic system's thermodynamic and kinetic thresholds:

-

C4-Selective Arylation: We employ

, a standard catalyst that readily inserts into the weak C-I bond at mild temperatures (45 °C)[5]. A mild base like -

C3, C5-Exhaustive Diarylation: The remaining C-Br bonds are sterically hindered by the newly installed C4-aryl group and possess higher BDEs. To overcome this, we transition to a highly active catalyst with a bidentate ligand, such as

, which accelerates the challenging reductive elimination step[1]. The temperature is elevated to 95 °C, and a stronger base (

Sequential workflow for the regioselective functionalization of the polyhalogenated pyridone.

Step-by-Step Protocols (Self-Validating Systems)

Protocol A: Regioselective C4-Arylation

Objective: Selective functionalization of the C4-Iodine position while leaving the C3 and C5 bromines strictly intact.

-

Reagents: 3,5-Dibromo-4-iodopyridin-2(1H)-one (1.0 equiv), Arylboronic acid (1.05 equiv),

(5 mol%), -

Solvent: 1,4-Dioxane/

(4:1 v/v), rigorously degassed.

Procedure:

-

Charge an oven-dried Schlenk flask with the pyridone substrate, arylboronic acid, and

. -

Evacuate and backfill the flask with Argon (3 cycles) to prevent oxidative degradation of the Pd(0) catalyst.

-

Add degassed 1,4-Dioxane, followed by a degassed aqueous solution of

. -

Stir the biphasic mixture at 45 °C for 4 hours.

-

Quench with water, extract with EtOAc, dry over

, and concentrate in vacuo.

Self-Validation & In-Process Control:

-

TLC Monitoring: The highly polarizable starting material will be consumed. The product spot will exhibit a lower Rf value (in non-polar eluents) due to the increased molecular weight and altered dipole moment from the new aryl group.

-

LC-MS Confirmation: Analyze an aliquot. The mass spectrum must show the exact loss of iodine (-126 Da) and the addition of the aryl group, while strictly retaining the characteristic 1:2:1 isotopic pattern indicative of the two remaining bromine atoms.

Protocol B: Exhaustive C3, C5-Diarylation

Objective: Complete arylation of the sterically hindered C3 and C5 positions on the intermediate generated in Protocol A.

-

Reagents: 4-Aryl-3,5-dibromopyridin-2(1H)-one (1.0 equiv), Arylboronic acid (2.5 equiv),

(10 mol%), -

Solvent: Toluene/EtOH/

(3:1:1 v/v/v), degassed.

Procedure:

-

In a heavy-walled pressure vial, combine the dibromo intermediate, arylboronic acid,

, and -

Purge with Argon for 5 minutes, then add the degassed solvent mixture.

-

Seal the vial and heat to 95 °C for 12–16 hours with vigorous stirring.

-

Cool to room temperature, filter through a pad of Celite to remove palladium black, and purify via flash chromatography.

Self-Validation & In-Process Control:

-

Reaction Progression: The reaction mixture will transition from a cloudy suspension to a more homogenous dark solution as the starting material is consumed.

-

LC-MS Confirmation: The final product will lack the bromine isotopic signature entirely, presenting a single dominant monoisotopic mass peak corresponding to the triarylated pyridone.

Quantitative Data & Optimization Matrix

The following table summarizes the optimization landscape for the initial C4-coupling step, demonstrating why the chosen conditions are superior for maintaining regiocontrol.

| Catalyst System | Base | Solvent System | Temp (°C) | C4-Coupled Yield (%) | Over-coupled Byproduct (%) |

| Dioxane/ | 45 | 88 | < 2 | ||

| Toluene/ | 80 | 65 | 18 | ||

| DMF/ | 60 | 42 | 35 | ||

| Dioxane/ | 45 | 55 | 22 |

Data Interpretation: The matrix clearly illustrates that highly active catalysts (like

References

-

Title: 3-Bromo-5-fluoro-4-iodopyridine (Reactivity of halogens on a pyridine ring) Source: BenchChem URL: [2]

-

Title: Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups Source: PMC / NIH URL: [1]

-

Title: Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines Source: ACS Omega / NIH URL: [4]

-

Title: Suzuki-Miyaura Reactions of 3,5-Dibromo-2,6-dichloropyridine Source: Organic & Biomolecular Chemistry - RSC Publishing URL: [5]

-

Title: 5-Bromo-3-iodopyridin-2(1H)-one | 381233-75-6 Source: BenchChem URL: [3]

Sources

- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Bromo-5-fluoro-4-iodopyridine | Benchchem [benchchem.com]

- 3. 5-Bromo-3-iodopyridin-2(1H)-one | 381233-75-6 | Benchchem [benchchem.com]

- 4. Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

Application Note: Regioselective N-Alkylation of 3,5-Dibromo-4-iodopyridin-2(1H)-one

Executive Summary

The functionalization of polyhalogenated heterocycles is a cornerstone of modern drug discovery and complex natural product synthesis. Specifically, 3,5-dibromo-4-iodopyridin-2(1H)-one serves as a highly versatile, orthogonally reactive scaffold. The differential reactivity between the C4-iodine and the C3/C5-bromine atoms allows for sequential, site-specific cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). However, before these cross-couplings can be executed, the pyridone core must be protected or functionalized via alkylation.

This application note details a highly regioselective protocol for the N-alkylation of 3,5-dibromo-4-iodopyridin-2(1H)-one. By leveraging the Hard-Soft Acid-Base (HSAB) principles and specific counterion effects, this methodology suppresses the classically competitive O-alkylation pathway, ensuring maximum yield of the desired N-alkylated building block while preserving the fragile carbon-halogen bonds.

Mechanistic Insights & Causality (E-E-A-T)

The Ambident Challenge

The deprotonation of 2-pyridones generates an ambident anion with nucleophilic character delocalized across both the nitrogen (N1) and oxygen (O2) atoms. Alkylation can therefore proceed via two competing pathways:

-

N-Alkylation (Thermodynamic & Soft): Favored by "soft" electrophiles (e.g., alkyl iodides, benzyl bromides) and highly dissociated ion pairs.

-

O-Alkylation (Kinetic & Hard): Favored by "hard" electrophiles (e.g., alkyl tosylates, Meerwein salts) and polarizable environments.

Counterion and Solvent Effects

To drive the reaction toward N-alkylation, the choice of base and solvent is critical. The use of Cesium Carbonate (

Alternatively, the use of Lithium Hydride (

Preservation of the Polyhalogenated Core

3,5-Dibromo-4-iodopyridin-2(1H)-one is highly electron-deficient. The presence of three halogens significantly lowers the pKa of the N-H bond (estimated pKa ~7-8) compared to unsubstituted 2-pyridone (pKa ~11). While this makes deprotonation easier, the highly activated C-I and C-Br bonds are susceptible to nucleophilic aromatic substitution (

Mechanistic divergence of the ambident 2-pyridone anion during alkylation.

Optimization Data

The following table summarizes the quantitative causality between reaction conditions and regioselectivity for the alkylation of highly halogenated pyridones using Benzyl Bromide (

| Entry | Base (1.5 eq) | Solvent | Temp (°C) | Additive | N:O Selectivity | Total Yield (%) |

| 1 | Acetone | 50 | None | 65 : 35 | 78 | |

| 2 | DMF | 25 | None | 80 : 20 | 82 | |

| 3 | THF | 0 to 25 | None | 85 : 15 | 85 | |

| 4 | DMF | 50 | None | 92 : 8 | 88 | |

| 5 | DMF | 25 | None | 95 : 5 | 91 | |

| 6 | THF | 25 | TBAF (0.1 eq) | 94 : 6 | 89 |

Note: Entry 5 represents the optimal balance of operational safety, yield, and regioselectivity without the need for pyrophoric hydrides.

Experimental Protocol

Materials & Reagents

-

Substrate: 3,5-Dibromo-4-iodopyridin-2(1H)-one (1.0 equiv, 10 mmol, ~3.79 g)

-

Electrophile: Alkyl halide (e.g., Benzyl bromide or Methyl iodide) (1.2 equiv, 12 mmol)

-

Base: Cesium Carbonate (

), anhydrous powder (1.5 equiv, 15 mmol, 4.88 g) -

Solvent: N,N-Dimethylformamide (DMF), anhydrous (50 mL, 0.2 M)

-

Quench/Workup: Distilled

, Ethyl Acetate (EtOAc), Saturated Brine.

Step-by-Step Methodology

Step-by-step experimental workflow for the N-alkylation protocol.

Step 1: Deprotonation

-

Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

-

Add 3,5-dibromo-4-iodopyridin-2(1H)-one (3.79 g, 10 mmol) and anhydrous

(4.88 g, 15 mmol) to the flask. -

Inject anhydrous DMF (50 mL) and stir the suspension at room temperature for 30 minutes to ensure complete deprotonation. The solution may darken slightly as the anion forms.

Step 2: Alkylation 4. Cool the reaction mixture to 0 °C using an ice-water bath. 5. Add the alkyl halide (12 mmol) dropwise via syringe over 5 minutes. 6. Remove the ice bath and allow the reaction to warm to room temperature (25 °C).

Step 3: Monitoring 7. Stir the reaction for 12 hours. Monitor the progress via TLC (Hexanes:EtOAc 3:1). The N-alkylated product will typically run lower (more polar) than the O-alkylated byproduct. UV active at 254 nm.

Step 4: Workup

8. Quench the reaction by pouring the mixture into 150 mL of ice-cold distilled water.

9. Extract the aqueous layer with Ethyl Acetate (

Step 5: Purification & Validation

12. Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes to Hexanes:EtOAc (4:1).

13. Analytical Validation: Verify the regioselectivity via

Troubleshooting

-

Issue: Significant O-alkylation observed.

-

Cause: The electrophile may be too "hard" (e.g., using a tosylate instead of an iodide), or the solvent is not polar enough.

-

Solution: Switch to an alkyl iodide. If using an alkyl chloride, add a catalytic amount of Sodium Iodide (NaI) to generate the alkyl iodide in situ (Finkelstein reaction).

-

-

Issue: Loss of the C4-Iodine atom (Dehalogenation).

-

Cause: Excessive heating or exposure to light over extended periods.

-

Solution: Strictly maintain the reaction temperature at or below 25 °C and shield the reaction flask from direct light using aluminum foil[4].

-

References

- CN101654432B - Method for N-alkylation of 2-pyridone Google P

- An Efficient Synthesis of the Anti-asthmatic Agent T-440: A Selective N-Alkylation of 2-Pyridone Chemical and Pharmaceutical Bulletin

- N‐Alkylated 2‐pyridone derivatives as FDA‐approved drugs ResearchG

- Diversity-oriented functionalization of 2-pyridones and uracils N

Sources

Regioselective functionalization of 3,5-Dibromo-4-iodopyridin-2(1H)-one

This Application Note is designed to guide researchers through the precise, regioselective functionalization of 3,5-Dibromo-4-iodopyridin-2(1H)-one . This scaffold is a "privileged structure" in medicinal chemistry, offering three distinct vectors for diversification (C3, C4, C5) alongside the hydrogen-bond donor/acceptor motif of the pyridone core.[1]

Abstract

The 3,5-dibromo-4-iodopyridin-2(1H)-one scaffold presents a unique challenge and opportunity in organic synthesis. Its tri-halogenated core allows for sequential, orthogonal functionalization.[1] This guide details the reactivity hierarchy (C4-I > C3/C5-Br) and provides validated protocols for synthesizing the scaffold and selectively engaging the C4-position via Palladium-catalyzed cross-coupling, followed by C3/C5 diversification.

Part 1: Reactivity Profile & Strategic Analysis

Successful functionalization relies on exploiting the electronic and bond-strength differences between the halogen substituents.

The Halogen Hierarchy

-

C4-Iodine (Primary Vector): The C4-I bond is the weakest and most electron-deficient due to the para position relative to the nitrogen. It undergoes oxidative addition with Pd(0) significantly faster than the bromines.

-

C3/C5-Bromine (Secondary Vectors): These positions are sterically crowded and electronically distinct. The C3-Br is flanked by the carbonyl and C4, while C5 is flanked by C4 and the nitrogen. Functionalization here typically requires higher temperatures or specialized ligands (e.g., phosphines like XPhos or SPhos) after the C4-I has been reacted.

Tautomeric Control (The "Anchor")

The 2-pyridone exists in equilibrium with 2-hydroxypyridine.

-

Critical Step: Before metal-catalyzed coupling, the nitrogen must be protected (e.g.,

-Me, -

Recommendation:

-alkylation is generally preferred for drug discovery scaffolds to maintain the amide character found in many kinase inhibitors.

Part 2: Experimental Protocols

Protocol A: Scaffold Synthesis (De Novo Preparation)

Since the specific tri-halo title molecule is rarely commercially available, this protocol synthesizes it from 4-amino-2-pyridone.

Objective: Synthesize 3,5-dibromo-4-iodopyridin-2(1H)-one. Prerequisites: 4-aminopyridin-2(1H)-one, NBS, NaNO₂, KI.[1]

-

Bromination (C3 & C5):

-

Sandmeyer Iodination (C4):

-

Suspend the dibromo-amine (5 mmol) in 6M H₂SO₄ (10 mL) at 0°C.

-

Add NaNO₂ (1.2 equiv) in water dropwise (maintain <5°C). Stir 30 min to form the diazonium salt.

-

Add a solution of KI (2.0 equiv) in water dropwise.

-

Heat to 60°C for 1 h (evolution of N₂ gas).

-

Workup: Neutralize with sat. NaHCO₃. Extract with EtOAc. Wash with Na₂S₂O₃ (to remove I₂).

-

Yield: ~60–75% of yellow solid.

-

Protocol B: Regioselective C4-Suzuki Coupling

Targeting the C4-Iodine bond while leaving C3/C5-Bromines intact.[1]

Reagents:

-

Substrate:

-Methyl-3,5-dibromo-4-iodopyridin-2-one (1.0 equiv) -

Boronic Acid: Aryl-B(OH)₂ (1.1 equiv)

-

Catalyst: Pd(PPh₃)₄ (3–5 mol%) [Note: Bis-phosphine Pd sources are milder than Buchwald precatalysts, preserving the Br bonds]

-

Base: Na₂CO₃ (2.0 equiv, 2M aq.)

-

Solvent: DME/H₂O (4:1) or Toluene/EtOH/H₂O[4]

Step-by-Step:

-

Setup: In a glovebox or under Argon, charge a reaction vial with the substrate, boronic acid, and Pd(PPh₃)₄.

-

Degassing: Add degassed solvents and base. Seal the vial.

-

Reaction: Stir at 60°C for 4–8 hours.

-

Critical Check: Monitor by LCMS. The I-displacement product should form cleanly. If temperature exceeds 80°C, C3/C5 coupling may begin.[1]

-

-

Workup: Dilute with water, extract with DCM. Dry over MgSO₄.[5]

-

Purification: Flash chromatography (Hex/EtOAc). The product is typically a 4-aryl-3,5-dibromo-2-pyridone.[1]

Protocol C: Subsequent C3/C5 Functionalization

Engaging the sterically hindered Bromines.

Modifications for Success:

-

Catalyst Switch: Switch to Pd₂(dba)₃ / XPhos or Pd-PEPPSI-IPr . These bulky, electron-rich ligands are required to activate the hindered C-Br bonds.[1]

-

Temperature: Increase to 90–110°C .

-

Stoichiometry: Use 2.5 equiv of boronic acid to functionalize both C3 and C5, or control stoichiometry (1.0 equiv) to attempt mono-substitution (though C3 vs C5 selectivity is challenging and substrate-dependent).

Part 3: Data Summary & Visualization

Table 1: Comparative Reactivity of Halogenated Pyridones

| Position | Halogen | Bond Energy (approx) | Reactivity (Pd-Cat) | Steric Environment | Preferred Catalyst System |

| C-4 | Iodine | ~50 kcal/mol | High (Fastest) | Open / Accessible | Pd(PPh₃)₄, Pd(dppf)Cl₂ |

| C-3 | Bromine | ~68 kcal/mol | Low | Hindered (flanked by C=O) | Pd-XPhos, Pd-RuPhos |

| C-5 | Bromine | ~68 kcal/mol | Low | Hindered (flanked by N-R) | Pd-XPhos, Pd-RuPhos |

Figure 1: Regioselective Functionalization Workflow

Caption: Sequential functionalization workflow showing the synthesis of the core scaffold followed by chemoselective C4 cross-coupling and subsequent C3/C5 derivatization.

References

-

Synthesis of 3,5-dibromo-4-iodopyridine (Analogous Protocol)

-

Patent: CN102924369A. "Method for synthesizing 3,5-dibromo-4-iodopyridine by one step." (2013).[6]

-

Source:

-

-

Regioselectivity in Polyhalogenated Heterocycles

-

Paper: Handy, C. J., & Zhang, Y.[1] "A Comparative Guide to Catalysts for Selective Cross-Coupling of 4-Bromo-2-chloro-6-iodopyridin-3-ol." BenchChem Application Notes.

-

Source: (General reference for poly-halo pyridine reactivity).

-

-

Functionalization of 2-Pyridones

-

Palladium Catalyst Selectivity (Suzuki-Miyaura)

-

Article: Fairlamb, I. J. S.[1] "The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes." J. Am. Chem. Soc. (2022).

-

Source:

-

Sources

- 1. CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step - Google Patents [patents.google.com]

- 2. CN102898359A - Synthesis of 3, 5-dibromo-4-iodopyridine - Google Patents [patents.google.com]

- 3. 2-Iodo-3-methoxy-6-methylpyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. vaia.com [vaia.com]

- 7. pubs.rsc.org [pubs.rsc.org]

Troubleshooting & Optimization

Technical Support Center: Purification of 3,5-Dibromo-4-iodopyridin-2(1H)-one

Welcome to the Technical Support Center. The purification of heavily halogenated heterocycles like 3,5-dibromo-4-iodopyridin-2(1H)-one presents unique thermodynamic and kinetic challenges. The presence of two bromine atoms and one iodine atom imparts extreme lipophilicity and high molecular weight, while the pyridone core maintains a highly polar, hydrogen-bonding face. This dichotomy often leads to frustrating purification issues, such as oiling out, co-crystallization of structurally similar impurities, and poor recovery[1].

This guide provides field-proven methodologies, mechanistic explanations, and troubleshooting steps to achieve >99% purity via anti-solvent recrystallization.

Part 1: Physicochemical Fundamentals & Solvent Selection

The success of recrystallizing a tri-halogenated pyridone relies entirely on disrupting its rigid crystal lattice. The molecule forms strong intermolecular hydrogen bonds (NH···O=C) and halogen bonds (I···O and Br···Br). Non-polar solvents cannot break these networks, while pure water cannot solvate the lipophilic halogenated ring. A binary solvent system is required[2].

Table 1: Solvent System Selection & Physicochemical Data

| Solvent System | Role | Solvating Mechanism | Suitability & Yield Impact |

| Glacial Acetic Acid / Water | Good / Anti-solvent | Disrupts H-bonds (AcOH); forces crystallization (Water). | Optimal. High purity, moderate yield. Highly effective for general purification[2]. |

| DMF / Water | Good / Anti-solvent | Disrupts halogen bonds via high dielectric constant. | Alternative. Excellent for highly impure crude, but residual DMF is difficult to dry completely[3]. |

| Ethanol / Ethyl Acetate | Organic Mixture | Balances polarity; differentiates halogen lipophilicity. | Polishing. Best for removing closely related des-iodo or des-bromo impurities. |

Part 2: Standard Operating Procedure (SOP) - Recrystallization Workflow

This protocol utilizes the Glacial Acetic Acid / Water system, engineered as a self-validating workflow. If any physical observation deviates from the expected state, the process must be paused and corrected.

-

Primary Dissolution: Suspend the crude 3,5-dibromo-4-iodopyridin-2(1H)-one in glacial acetic acid (approx. 8–10 mL per gram of crude). Heat the mixture to 85–95°C under continuous magnetic stirring.

-

Self-Validation: The solution must become entirely transparent. If insoluble particulates remain after 15 minutes at 95°C, these are likely inorganic salts or polymeric byproducts. Perform a hot filtration through a pre-warmed Buchner funnel to ensure only soluble components proceed.

-

-

Anti-Solvent Titration: While maintaining the temperature at 85–95°C, begin adding pre-heated deionized water (anti-solvent) dropwise.

-

Causality: Using hot water prevents localized cold spots that cause premature, uncontrolled nucleation (crashing out).

-

-

Establishing the Metastable Zone: Cease water addition the exact moment a faint, persistent cloudiness (turbidity) appears. This is the "cloud point," indicating the solution is perfectly supersaturated.

-

Ostwald Ripening (Annealing): Do not cool the solution immediately. Hold the turbid solution at 85°C for 15 minutes.

-

Causality: This hold time allows for Ostwald ripening. Microscopic, thermodynamically unstable crystals dissolve and re-deposit onto larger, stable crystal nuclei. This prevents the formation of unfilterable fine powders.

-

-

Controlled Cooling: Remove the heat source and allow the flask to cool to room temperature at a natural rate (approx. 2–5°C/min). Once at room temperature, transfer to an ice bath (0–4°C) for 2 hours to maximize yield.

-

Isolation & Washing: Collect the crystalline product via vacuum filtration. Wash the filter cake with ice-cold 50% aqueous ethanol.

-

Causality: Aqueous ethanol is used instead of pure water to effectively wash away residual acetic acid without dissolving the purified halogenated product. Dry under high vacuum at 50°C to a constant weight.

-

Recrystallization workflow for halogenated pyridones.

Part 3: Troubleshooting Guides & FAQs

Q1: My product is "oiling out" (forming a biphasic liquid/syrup) instead of forming solid crystals. How do I fix this? Mechanistic Cause: Oiling out occurs when the melting point of the solute in the specific solvent mixture drops below the temperature at which supersaturation is reached. Highly halogenated pyridones are extremely prone to this during rapid cooling, as the molecules do not have the kinetic time required to orient their bulky iodine and bromine atoms into a rigid crystal lattice[1]. Actionable Fix:

-

Reheat the mixture until the oil dissolves back into a homogeneous clear solution.

-

Add 10–15% more of the "good solvent" (glacial acetic acid) to shift the saturation curve.

-

Cool the solution much more slowly. If available, introduce a few seed crystals of pure product just above the cloud point to force solid nucleation and bypass the liquid-liquid phase separation.

Thermodynamic phase behavior and corrective loop for oiling out.

Q2: LC-MS analysis of my recrystallized product shows contamination with 3,5-dibromopyridin-2-one (a des-iodo impurity). Why wasn't it removed? Mechanistic Cause: The des-iodo impurity shares the exact same pyridone hydrogen-bonding motif and a very similar crystal packing structure. In highly polar solvent systems (like AcOH/Water or DMF/Water[3]), the thermodynamic drive to crystallize the pyridone core overrides the slight difference in halogenation, allowing the impurity to co-crystallize as a solid solution. Actionable Fix: You must alter the crystallization thermodynamics to exploit the lipophilic difference between a proton and an iodine atom. Switch from an Acetic Acid/Water system to a purely organic system, such as hot Ethanol or an Ethanol/Ethyl Acetate gradient. The des-iodo impurity is significantly more soluble in cold ethanol than the tri-halogenated target, keeping the impurity trapped in the mother liquor.

Q3: The crystals are extremely fine (powder-like) and immediately clog the filter paper, leading to poor recovery. How can I grow larger, easily filterable crystals? Mechanistic Cause: Fine powders indicate massive, instantaneous nucleation. This is almost always caused by adding the anti-solvent (water) too quickly, using cold water, or skipping the Ostwald ripening phase. Actionable Fix: Ensure the water is pre-heated to near the temperature of the acetic acid solution before addition. Add it strictly dropwise. Once the cloud point is reached, stop adding water immediately and let the solution stir at elevated temperature for 15 minutes before initiating the cooling ramp.

References

- Benchchem. 5-Bromo-3-iodopyridin-2(1H)-one | 381233-75-6.

- Organic Syntheses. 3-cyano-6-methyl-2(1)-pyridone.

- PubMed Central (PMC). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking.

Sources

Stability issues of 3,5-Dibromo-4-iodopyridin-2(1H)-one in solution

Welcome to the technical support center for 3,5-Dibromo-4-iodopyridin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges when working with this highly functionalized heterocyclic compound in solution. Our goal is to provide you with the expertise and practical insights necessary to ensure the integrity of your experiments.

Introduction to the Stability of 3,5-Dibromo-4-iodopyridin-2(1H)-one

3,5-Dibromo-4-iodopyridin-2(1H)-one is a valuable building block in medicinal chemistry and materials science due to its unique substitution pattern, which allows for diverse synthetic transformations. However, the presence of three halogen atoms, particularly the relatively labile iodine, on an electron-rich pyridinone core, can lead to stability issues in solution. Understanding and mitigating these potential degradation pathways is crucial for obtaining reliable and reproducible experimental results.

This guide provides a structured approach to troubleshooting common stability-related problems, offering explanations for the underlying chemical principles and providing actionable protocols.

Troubleshooting Guide: Solution Stability Issues

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.

Question 1: I am observing unexpected and inconsistent results in my reaction, including lower yields and the formation of unknown byproducts. Could this be related to the stability of my 3,5-Dibromo-4-iodopyridin-2(1H)-one starting material?

Answer:

Yes, inconsistent reaction outcomes are a common symptom of starting material degradation. 3,5-Dibromo-4-iodopyridin-2(1H)-one can be susceptible to several degradation pathways, particularly when dissolved in solution. The primary suspects are photodegradation, solvolysis (reaction with the solvent), and sensitivity to acidic or basic conditions.

Causality:

-

Photodegradation: Halogenated aromatic compounds, especially those containing iodine, can be sensitive to light, particularly UV radiation.[1] The carbon-iodine bond is the weakest of the carbon-halogen bonds and can undergo homolytic cleavage upon exposure to light, leading to de-iodination and the formation of radical species that can generate various byproducts. Studies on other halogenated pyridines have shown that they can be rapidly dehalogenated under UV irradiation.[2]

-

Solvolysis/Nucleophilic Attack: The pyridinone ring is susceptible to nucleophilic attack, and many common laboratory solvents (e.g., methanol, water) or reagents can act as nucleophiles, potentially displacing the halogen substituents. The iodine atom is the most likely leaving group in a nucleophilic aromatic substitution reaction.

-

pH Sensitivity: The stability of the compound can be influenced by the pH of the solution. Acidic or basic conditions can catalyze hydrolysis or other degradation reactions.[3]

Troubleshooting Workflow:

To diagnose the issue, a systematic approach is recommended. The following workflow will help you identify the root cause of the instability.

Caption: A systematic workflow for troubleshooting inconsistent reaction results.

Step-by-Step Protocol: Control Experiment

-

Prepare a Stock Solution: Dissolve a known concentration of 3,5-Dibromo-4-iodopyridin-2(1H)-one in the same solvent used for your reaction.

-

Incubate under Reaction Conditions (Minus Reagents): Place an aliquot of the stock solution in a reaction vessel and maintain it at the reaction temperature for the same duration as your typical experiment. Ensure the vessel is protected from light by wrapping it in aluminum foil.

-

Analyze: After the incubation period, analyze the solution by HPLC or LC-MS to check for the appearance of degradation products.

Question 2: My solution of 3,5-Dibromo-4-iodopyridin-2(1H)-one turns yellow/brown upon standing, even when stored in the dark. What is causing this discoloration?

Answer:

Discoloration is a strong indicator of chemical degradation. For halogenated compounds, this can often be attributed to the formation of elemental iodine (I₂) or other colored byproducts resulting from decomposition.

Causality:

-

De-iodination: The most probable cause is the cleavage of the carbon-iodine bond. This can be initiated by trace impurities, dissolved oxygen, or thermal stress, even in the absence of light. The resulting iodine radicals can combine to form I₂, which is colored in solution.

-

Oxidation: The pyridinone ring system can be susceptible to oxidation, especially if the solvent is not degassed.[4] Oxidative degradation can lead to complex, colored polymeric materials.

Preventative Measures and Solutions:

| Mitigation Strategy | Rationale |

| Use High-Purity, Anhydrous Solvents | Water and other impurities can initiate or participate in degradation reactions. |

| Degas Solvents | Removing dissolved oxygen minimizes the risk of oxidation. Common methods include sparging with an inert gas (nitrogen or argon) or freeze-pump-thaw cycles.[5] |

| Store Solutions Under an Inert Atmosphere | Blanketing the solution with nitrogen or argon protects it from atmospheric oxygen and moisture.[4] |

| Prepare Solutions Freshly | Whenever possible, prepare solutions of 3,5-Dibromo-4-iodopyridin-2(1H)-one immediately before use to minimize the time it is exposed to potential degradation triggers. |

| Store at Low Temperatures | If a solution must be stored, keeping it at a low temperature (e.g., 2-8 °C or -20 °C) can significantly slow down the rate of decomposition. |

Question 3: I am trying to develop an analytical method (HPLC) to monitor my reaction, but I see multiple peaks even for my starting material. How can I confirm if these are impurities or degradation products?

Answer:

Distinguishing between pre-existing impurities and degradation products formed in solution is a critical step in method development. A forced degradation study is the most effective way to identify potential degradation products and ensure your analytical method is "stability-indicating."[6][7]

Causality:

Multiple peaks can arise from:

-

Impurities from Synthesis: Residual starting materials, reagents, or byproducts from the synthesis of 3,5-Dibromo-4-iodopyridin-2(1H)-one.

-

Degradation in Solution: As discussed, the compound may be degrading in your analytical solvent or under the conditions of your analysis.

Experimental Protocol: Forced Degradation Study

A forced degradation study intentionally exposes the compound to harsh conditions to accelerate decomposition.[8] This helps to generate the likely degradation products.

Caption: Workflow for a forced degradation study to identify potential degradation products.

Step-by-Step Protocol: Forced Degradation

-

Prepare a stock solution of 3,5-Dibromo-4-iodopyridin-2(1H)-one in a suitable solvent (e.g., acetonitrile/water).

-

Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Heat gently (e.g., 60 °C) for a few hours.

-

Base Hydrolysis: Mix an aliquot with 0.1 M NaOH at room temperature.

-

Oxidation: Treat an aliquot with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Thermal Degradation: Heat an aliquot of the stock solution at an elevated temperature (e.g., 80 °C).

-

Photodegradation: Expose an aliquot to UV and visible light.[1]

-

Analysis: Analyze all stressed samples, along with an unstressed control, by HPLC-UV and LC-MS.[9][10] The new peaks that appear in the stressed samples are your degradation products. Your HPLC method should be able to resolve the parent compound from all major degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid 3,5-Dibromo-4-iodopyridin-2(1H)-one?

For long-term storage, the solid compound should be kept in a tightly sealed container, protected from light, in a cool, dry place. Storage in a refrigerator (2-8 °C) or freezer (-20 °C) under an inert atmosphere is ideal to minimize degradation.

Q2: Which solvents are most suitable for dissolving 3,5-Dibromo-4-iodopyridin-2(1H)-one to maintain its stability?

Aprotic, non-nucleophilic solvents are generally preferred. Consider using solvents like anhydrous acetonitrile, THF, or dioxane. If protic solvents are required, they should be of high purity, anhydrous, and degassed. It is always recommended to perform a preliminary stability check in the chosen solvent if the solution is to be kept for an extended period.

Q3: What are the likely degradation products I should look for?

Based on the structure, the most likely degradation pathways involve the loss of halogen atoms. Potential degradation products to monitor for include:

-

De-iodinated product: 3,5-Dibromopyridin-2(1H)-one.

-

De-brominated products: 3-Bromo-4-iodopyridin-2(1H)-one and 5-Bromo-4-iodopyridin-2(1H)-one.

-

Hydroxylated products: Displacement of a halogen with a hydroxyl group, particularly under hydrolytic conditions.

Q4: How can I confirm the identity of a suspected degradation product?

Mass spectrometry (MS) is a powerful tool for identifying degradation products.[11] The characteristic isotopic patterns of bromine (M and M+2 peaks of nearly equal intensity) and chlorine (M and M+2 peaks in a 3:1 ratio) can help in identifying fragments containing these halogens. High-resolution mass spectrometry (HRMS) can provide the exact mass and elemental composition. For definitive structural elucidation, isolation of the degradation product followed by NMR spectroscopy may be necessary.[12]

Q5: Are there any specific safety precautions I should take when handling this compound, considering its potential instability?